4-(3,4-Difluorobenzyl)-phenylamine
Description
Systematic Nomenclature and Structural Identification
This compound represents a specific member of the fluorinated benzylaniline family, characterized by its unique substitution pattern and structural features. The systematic name follows International Union of Pure and Applied Chemistry nomenclature principles, indicating the presence of two fluorine atoms at the 3 and 4 positions of the benzyl ring, which is connected to the para position of an aniline moiety through a methylene bridge.
The molecular structure of this compound can be understood through comparison with related compounds documented in chemical databases. The compound 4-(2,3-Difluorobenzyl)-phenylamine, which differs only in the fluorine substitution pattern, has been characterized with the molecular formula C₁₃H₁₁F₂N and a molecular weight of 219.23 grams per mole. Following this structural analogy, this compound would possess identical molecular formula and weight characteristics, with the key distinction being the positioning of fluorine substituents on the benzyl ring.
Table 1: Structural Comparison of Related Fluorinated Benzylaniline Compounds
*Predicted based on structural analogy
The structural identification of this compound involves understanding its connectivity pattern, where the 3,4-difluorobenzyl group serves as a substituent on the para position of the phenylamine core. This arrangement creates a biaryl system connected through a methylene linker, with the electron-withdrawing fluorine atoms positioned adjacently on the benzyl ring. The presence of the primary amine group on the phenyl ring provides a reactive site for further chemical modifications and influences the compound's overall electronic properties.
Chemical database entries for related compounds provide insight into the structural characteristics expected for this compound. The compound N-[(2,4-difluorophenyl)methyl]aniline shares a similar structural framework but with different fluorine positioning, demonstrating the diversity possible within this chemical class. The systematic approach to naming these compounds reflects the importance of precise structural designation in distinguishing between closely related fluorinated aromatic amines.
Historical Development of Fluorinated Benzyl-Aniline Derivatives
The historical development of fluorinated benzyl-aniline derivatives is intrinsically linked to the broader evolution of organofluorine chemistry, which has its origins in the mid-nineteenth century. The foundation for modern fluorinated aromatic compound synthesis was established through early pioneering work in halogen exchange chemistry and the development of methodologies for introducing fluorine atoms into organic molecules.
Alexander Borodin is credited with performing the first nucleophilic replacement of a halogen atom by fluoride in 1862, marking the initial foray into organofluorine compound synthesis. This early work established the fundamental principle of halogen exchange that would later become crucial for the preparation of fluorinated aromatic compounds, including benzyl-aniline derivatives. The historical significance of this achievement extends beyond its immediate chemical impact, as it laid the groundwork for the systematic development of fluorination methodologies.
The evolution of aromatic fluorination techniques gained momentum in the early twentieth century with significant contributions from multiple research groups. In 1927, Schiemann developed an aromatic fluorination methodology that involved the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This methodology, known as the Schiemann reaction, represented a major breakthrough in the synthesis of fluoroaromatic compounds and established a reliable route for introducing fluorine atoms into aromatic systems.
Table 2: Historical Milestones in Fluorinated Aromatic Compound Development
| Year | Researcher(s) | Contribution | Significance |
|---|---|---|---|
| 1862 | Borodin | First nucleophilic halogen exchange | Foundation of fluorination chemistry |
| 1927 | Schiemann | Aromatic fluorination via diazonium salts | Reliable fluoroaromatic synthesis |
| 1936 | Gottlieb | Nucleophilic halogen exchange (Cl to F) | Industrial fluoroarene synthesis |
| 1898 | Swarts | Fluorinated aromatic side chains | Aromatic trifluoromethyl compounds |
The development of nucleophilic halogen exchange methods further advanced the field of fluorinated aromatic compound synthesis. Gottlieb's work in 1936 demonstrated the first example of halogen exchange methodology specifically applied to fluoroarene synthesis, establishing the feasibility of converting chlorinated precursors to their fluorinated counterparts. This methodology proved particularly valuable for industrial applications and contributed to the expansion of fluorinated aromatic compound accessibility.
The synthesis of aromatic compounds with fluorinated side chains was pioneered by Swarts in 1898, who discovered that benzotrichloride could react rapidly with antimony trifluoride to produce benzotrifluoride through a stepwise fluorination process. This work demonstrated the potential for creating aromatic compounds bearing fluorinated substituents, a concept that would later extend to the development of fluorinated benzyl derivatives and related compounds.
The historical progression of fluorinated benzyl-aniline derivative development reflects the cumulative advancement of synthetic methodologies and the growing understanding of fluorine chemistry. The synthesis of compounds such as 3,4-difluorobenzylamine, documented in chemical databases with established physical properties including a refractive index of 1.493 and density of 1.21 grams per milliliter at 25 degrees Celsius, represents the practical application of these historical developments.
Significance of Fluorine Substitution in Aromatic Amines
The incorporation of fluorine atoms into aromatic amine structures represents a fundamental strategy for modulating molecular properties and enhancing chemical functionality. Fluorine substitution in aromatic amines, particularly in compounds like this compound, imparts distinctive characteristics that distinguish these molecules from their non-fluorinated counterparts and contribute to their significance in various chemical applications.
The electron-withdrawing nature of fluorine atoms creates profound effects on the electronic distribution within aromatic amine systems. In compounds containing 3,4-difluorosubstitution patterns, the adjacent positioning of fluorine atoms generates a cumulative electron-withdrawing effect that significantly influences the reactivity and stability of the aromatic system. This electronic modification affects both the basicity of the amine group and the nucleophilicity of the aromatic ring, creating opportunities for selective chemical transformations.
Fluorine substitution has gained particular prominence in pharmaceutical and medicinal chemistry applications due to the unique properties imparted by fluorine atoms. Research indicates that fluorinated compounds have established themselves as important tools for obtaining biologically active compounds, with fluorine serving as a "small magic bullet atom" in drug development. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.
Table 3: Impact of Fluorine Substitution on Aromatic Amine Properties
| Property | Effect of Fluorine Substitution | Chemical Basis |
|---|---|---|
| Electronic Distribution | Electron-withdrawing effect | High electronegativity of fluorine |
| Amine Basicity | Reduced basicity | Inductive withdrawal of electron density |
| Aromatic Reactivity | Modified electrophilic substitution | Deactivation toward electrophiles |
| Metabolic Stability | Enhanced stability | Resistance to oxidative metabolism |
| Molecular Recognition | Altered binding properties | Modified dipole moments and hydrogen bonding |
The significance of fluorine substitution extends to the synthetic accessibility and chemical versatility of aromatic amine derivatives. The development of fluorinated building blocks, such as 3,4-difluorobenzylamine with its established commercial availability and characterized physical properties, facilitates the construction of more complex fluorinated molecules. The availability of such intermediates enables researchers to explore structure-activity relationships and develop novel compounds with tailored properties.
Recent research has demonstrated the utility of fluorinated aromatic compounds in various synthetic applications. Studies on aniline-containing derivatives have shown that fluorinated substituents can influence reaction selectivity and product formation in synthetic transformations. The presence of fluorine atoms can affect the electronic properties of amine-containing molecules, influencing their behavior in catalytic processes and chemical reactions.
The development of synthetic methodologies for fluorinated aromatic amines continues to advance, with researchers exploring catalyst-free and environmentally friendly approaches to their preparation. Recent work on the synthesis of benzyl N-substituted anilines has demonstrated that imine condensation-isoaromatization pathways can provide access to aniline derivatives under mild reaction conditions. These methodological advances contribute to the practical accessibility of fluorinated aromatic amine compounds and support their continued investigation.
The scientific literature reveals growing interest in fluorinated aromatic compounds across multiple research domains. The compound 3,4-difluoro-L-phenylalanine, which shares the 3,4-difluorophenyl structural motif with this compound, has been extensively characterized and is commercially available for research applications. This amino acid derivative demonstrates the broader significance of 3,4-difluorosubstitution patterns in biologically relevant molecules and supports the potential importance of related compounds in medicinal chemistry research.
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQBTNDGAIACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Benzylation of Difluorobenzene Precursors
A key step involves the halogenation of 3,4-difluorobenzene or related fluorinated aromatic compounds to introduce a benzyl halide functionality, which serves as a precursor for benzylamine formation.
- Reactants: 3,4-difluorobenzene, halogenating agents (e.g., concentrated hydrochloric acid, hydrobromic acid, or hydrogen chloride gas).
- Catalyst: Zinc chloride, iron chloride, copper chloride, or concentrated sulfuric acid.
- Formaldehyde source: Paraformaldehyde variants (metaformaldehyde, five polyformaldehyde, or eight polyformaldehyde).
- Solvents: Ethyl acetate, tetrahydrofuran (THF), dioxane, acetonitrile, or acetone.
- Reaction temperature: Reflux conditions maintained for 4-10 hours.
- Outcome: Formation of 2,4-difluoro halogenated benzyl intermediates with yields typically above 85% and purity exceeding 96%.
This step is exemplified by a patent describing the synthesis of 2,4-difluorobenzyl halides through catalytic halogenation and paraformaldehyde condensation, followed by extraction and vacuum distillation to isolate the benzyl halide intermediate with high purity and yield (85-88%).
Formation of Quaternary Ammonium Salt Intermediate
The halogenated benzyl intermediate is reacted with methenamine (hexamethylenetetramine) to form a quaternary ammonium salt, which is a key intermediate en route to the benzylamine.
- Solvents: Toluene, dimethylbenzene, acetonitrile, THF, chloroform, methanol, ethanol, or dioxane.
- Reaction: Reflux for 2-5 hours.
- Isolation: Cooling and filtration to obtain a white solid quaternary ammonium salt.
- Yield and purity: Typically near quantitative yield (~99.9%) and high purity (~99.1%).
This intermediate formation facilitates a controlled hydrolysis step that yields the benzylamine with minimal side reactions.
Hydrolysis to Obtain Difluorobenzylamine
The quaternary ammonium salt undergoes hydrolysis under acidic conditions to yield the target benzylamine.
- Acid: Concentrated hydrochloric acid.
- Solvent: Isopropanol or other alcohols (benzene, dimethylbenzene, acetonitrile, THF, chloroform, methanol, ethanol, dioxane).
- Reaction: Heating under reflux for 3-10 hours.
- Workup: Removal of solvent under reduced pressure, cooling, neutralization to pH 7-8 with ammoniacal liquor, extraction with dichloromethane.
- Purification: Vacuum distillation to isolate 2,4-difluorobenzylamine as a colorless transparent liquid.
- Yield: Approximately 92.6%.
- Purity: Greater than 99%.
This step is crucial for obtaining the benzylamine with high chemical purity suitable for further synthetic applications.
Alternative Synthetic Routes and Related Methods
While the above method is well-documented for 2,4-difluorobenzylamine, similar strategies can be adapted for 3,4-difluorobenzyl derivatives. For example, nucleophilic substitution reactions involving 3,4-difluorobromobenzene and amine nucleophiles have been reported in the context of related compounds, where N-alkylation with 3,4-difluorobromobenzene yields fluorinated benzylamines.
Additionally, reduction of nitro-substituted fluorobenzenes followed by amination steps is a classical approach to prepare fluorinated phenylamines, though specific details for this compound are less documented.
Summary Data Table of Preparation Steps
| Step No. | Reaction Type | Reactants & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation & Benzylation | 3,4-Difluorobenzene + Halogenating agent + Paraformaldehyde + Catalyst, reflux 4-10h | 85-88 | 96-98 | Vacuum distillation isolates benzyl halide |
| 2 | Quaternary Ammonium Salt Formation | Benzyl halide + Methenamine, reflux 2-5h, various solvents | ~99.9 | ~99.1 | White solid isolated by filtration |
| 3 | Acidic Hydrolysis | Quaternary salt + Concentrated HCl + Isopropanol, reflux 3-10h, neutralization, extraction | ~92.6 | >99 | Vacuum distillation yields pure benzylamine |
Research Findings and Considerations
- Catalyst and solvent choice significantly affect reaction efficiency and purity; zinc chloride and ethyl acetate or THF are preferred for halogenation.
- Reaction times vary but maintaining reflux for the specified durations ensures complete conversion.
- Purification by vacuum distillation is critical to achieve high purity, especially for pharmaceutical-grade intermediates.
- The method avoids generation of fluorinated waste, making it environmentally favorable.
- Adaptations for 3,4-difluoro substitution patterns require careful control of regioselectivity, often guided by halogenation conditions and catalyst selection.
Scientific Research Applications
Overview
4-(3,4-Difluorobenzyl)-phenylamine is characterized by a benzyl group with two fluorine substitutions at the 3 and 4 positions, linked to a phenylamine structure. Its unique chemical properties make it a valuable building block in organic synthesis and pharmaceutical development.
Chemistry
- Building Block for Complex Molecules : this compound serves as a precursor in synthesizing more complex organic compounds. Its structure allows chemists to explore new chemical reactions and mechanisms .
- Enzyme and Receptor Interactions : Research indicates that this compound may interact with specific enzymes and receptors, potentially acting as an inhibitor or activator in biochemical pathways. The presence of fluorine atoms enhances binding affinity and selectivity toward molecular targets .
Medicinal Chemistry
- Pharmaceutical Intermediate : Ongoing studies are exploring its potential as an active ingredient in drug development. It has been evaluated for anti-inflammatory, antiproliferative, and antibacterial activities . For example, a related compound demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values indicating potent activity .
Case Study 1: Antiproliferative Activity
A study involving the synthesis of derivatives containing this compound showed promising antiproliferative effects against HeLa (cervical cancer), HepG2 (liver cancer), and EAT (Ehrlich ascites tumor) cell lines. The compound exhibited maximum activity with IC50 values of 18 µM for HeLa cells .
Case Study 2: Antibacterial Efficacy
The antibacterial properties were assessed using standard broth microdilution methods against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 26.2 µM against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorobenzyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Analogues :
- (3,4-Dimethyl)phenylamine: Electron-donating methyl groups increase electron density on the aromatic ring, enhancing nucleophilic reactivity in nonenzymatic reactions. In angucyclinone synthesis, this analogue produced compound 4, which exhibited the strongest activation of Nrf2 transcription (a key antioxidant response pathway) among tested derivatives .
- (3,4-Methylenedioxy)phenylamine: The methylenedioxy group creates steric hindrance and alters electronic distribution, reducing reactivity in nonenzymatic incorporation compared to dimethyl-substituted analogues .
- (4-Bromo-3-methyl)phenylamine : The bromine atom introduces both steric bulk and moderate electron-withdrawing effects, resulting in intermediate bioactivity in Nrf2 activation assays .
- 4-Fluorobenzylamine (CAS: 331-48-4): A monofluorinated derivative with simpler substitution. Its lower steric and electronic complexity allows for broader synthetic utility but reduced target specificity in biological systems .
Electronic and Steric Properties
Research Implications and Limitations
- Biological Activity : The dimethyl-substituted analogue’s superior Nrf2 activation highlights the importance of electron-donating groups in enhancing bioactivity . In contrast, this compound’s fluorinated structure may favor metabolic stability but requires further pharmacological evaluation.
Biological Activity
4-(3,4-Difluorobenzyl)-phenylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H10F2N
- CAS Number : 1525249-36-8
The presence of difluorobenzyl and phenyl groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of phenylamine compounds showed enhanced effectiveness against various microorganisms, including bacteria and fungi. The introduction of fluorine atoms is believed to increase lipophilicity and improve membrane penetration, which is critical for antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values observed were notably lower than those for many standard chemotherapeutic agents, indicating a promising anticancer profile .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HepG2 | 7.5 | Inhibition of MARK4 kinase |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets such as kinases involved in cell proliferation and survival pathways. Notably, it has been suggested that the compound may act as a selective inhibitor of MARK4 kinase, which is implicated in cancer cell growth .
Case Studies
- Antimicrobial Efficacy : A comparative study involving various substituted phenylamines highlighted that the difluorobenzyl derivative exhibited superior activity against resistant strains of bacteria compared to its non-fluorinated counterparts .
- Cancer Treatment Trials : Clinical trials exploring the use of phenylamine derivatives in combination therapies for breast cancer have shown promising results, with a significant reduction in tumor size observed in patients treated with formulations containing this compound .
Q & A
Basic: What are the recommended synthetic routes for 4-(3,4-Difluorobenzyl)-phenylamine, and how can intermediates be characterized?
Methodological Answer:
A common approach involves nucleophilic substitution or reductive amination using 3,4-difluorobenzyl halides (e.g., 3,4-difluorobenzyl bromide ) coupled with a phenylamine derivative. For example, substituting 2,6-difluorobenzyl chloride with an amine precursor under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Key intermediates like 3,4-difluorobenzylamine should be characterized via /-NMR to confirm regiochemistry and purity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing reaction progress .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition.
- Light sensitivity: UV-Vis spectroscopy before/after 48-hour exposure to UV light (λ = 365 nm).
- Humidity testing: Monitor hygroscopicity via dynamic vapor sorption (DVS) at 25°C/60% RH.
Evidence suggests fluorinated benzylamines are prone to hydrolysis under acidic conditions; thus, storage in anhydrous environments (e.g., desiccators with molecular sieves) is critical .
Basic: What analytical techniques are optimal for quantifying impurities in this compound?
Methodological Answer:
- Liquid chromatography-mass spectrometry (LC-MS): Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) to separate and identify byproducts like unreacted 3,4-difluorobenzyl halides .
- -NMR: Detect fluorinated impurities (e.g., residual 3,4-difluorobenzyl alcohol) with high sensitivity .
- Elemental analysis: Confirm stoichiometry (C, H, N, F) to rule out oxidation byproducts .
Advanced: How can computational docking (e.g., Glide) predict the binding affinity of this compound to protein targets?
Methodological Answer:
Using Schrödinger’s Glide module:
Protein preparation: Optimize the receptor structure (e.g., sodium channels ) with OPLS-AA force fields.
Ligand flexibility: Perform torsional sampling of the ligand’s benzyl and phenylamine groups.
Grid generation: Define active sites using crystallographic data (e.g., PDB: 4XYZ).
Docking precision: Apply "extra precision" (XP) mode to rank poses by empirical scoring functions (e.g., hydrogen bonding with fluorine substituents) .
Validation via RMSD (<2 Å) against co-crystallized ligands is critical .
Advanced: How do structural modifications (e.g., fluorination position) affect the biological activity of this compound analogs?
Methodological Answer:
- Fluorine substitution: Compare 3,4-difluoro vs. 2,4-difluoro analogs using in vitro assays (e.g., IC₅₀ in ion channel inhibition ). Fluorine at the 3,4-positions enhances electronegativity and membrane permeability .
- Benzyl linker length: Synthesize homologs with ethyl/methylene spacers; assess solubility via logP measurements (octanol-water partitioning) .
- SAR trends: Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: How should researchers address contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Assay validation: Replicate studies under standardized conditions (e.g., cell lines, buffer pH). For example, discrepancies in sodium channel inhibition may arise from differences in tetrodotoxin (TTX) sensitivity.
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
- Control experiments: Test enantiomeric purity (if applicable) via chiral HPLC, as racemic mixtures may yield conflicting results .
Advanced: What strategies resolve challenges in separating this compound from diastereomers or regioisomers?
Methodological Answer:
- Chiral separation: Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve enantiomers .
- Regioselective synthesis: Optimize reaction conditions (e.g., temperature, catalyst) to favor para-substitution over ortho byproducts .
- Crystallography: Grow single crystals in ethyl acetate/hexane and solve structures via X-ray diffraction to confirm regiochemistry .
Advanced: How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Methodological Answer:
- Dose formulation: Prepare suspensions in 0.5% methylcellulose for oral gavage; assess bioavailability via LC-MS plasma profiling .
- Metabolic stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
- Tissue distribution: Use radiolabeled -analogs for PET imaging to track uptake in target organs .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
